molecular formula C12H15ClN2O3 B2632584 3-[(Chloroacetyl)(4-methoxyphenyl)amino]propanamide CAS No. 325776-52-1

3-[(Chloroacetyl)(4-methoxyphenyl)amino]propanamide

Cat. No. B2632584
CAS RN: 325776-52-1
M. Wt: 270.71
InChI Key: RBFCFAJPIWFCSS-UHFFFAOYSA-N
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Description

3-[(Chloroacetyl)(4-methoxyphenyl)amino]propanamide is a product used for proteomics research applications . Its molecular formula is C12H15ClN2O3 and its molecular weight is 270.71 .


Molecular Structure Analysis

The molecular structure of 3-[(Chloroacetyl)(4-methoxyphenyl)amino]propanamide consists of a propanamide backbone with a chloroacetyl group and a 4-methoxyphenyl group attached to the nitrogen atom .

Scientific Research Applications

Antioxidant and Anticancer Activity

Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share a structural similarity with 3-[(Chloroacetyl)(4-methoxyphenyl)amino]propanamide, have been synthesized and evaluated for their antioxidant and anticancer activities. These compounds exhibited significant antioxidant activity, with some derivatives showing higher activity than ascorbic acid. Anticancer evaluations against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines demonstrated varied cytotoxicity, with specific compounds identified as highly active against the glioblastoma U-87 cell line (Tumosienė et al., 2020).

Antimicrobial Properties

The synthesis and antimicrobial properties of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, closely related to the target compound, were studied. These compounds demonstrated antibacterial and antifungal activities, underscoring the potential of such derivatives in developing new antimicrobial agents (Baranovskyi et al., 2018).

Chemical Reactivity and Biological Evaluation

Research into the chemical reactivity and biological evaluation of novel derivatives, including 3-[(Chloroacetyl)(4-methoxyphenyl)amino]propanamide, has led to the discovery of compounds with potential biological activities. These studies provide insights into the synthesis of Schiff bases and nitrogen heterocyclic compounds, offering a platform for developing new therapeutic agents (Farouk et al., 2021).

Antibacterial Activity

Derivatives of 3-[(4-methoxyphenyl)amino]propanamide have been evaluated for their antibacterial activity, with some compounds showing high efficacy against bacterial strains. This research highlights the compound's potential in creating effective antibacterial agents (Arutyunyan et al., 2017).

Mechanism of Action

While the specific mechanism of action for 3-[(Chloroacetyl)(4-methoxyphenyl)amino]propanamide is not available, it’s worth noting that similar compounds have shown antioxidant and anticancer activity .

Future Directions

The future research directions for 3-[(Chloroacetyl)(4-methoxyphenyl)amino]propanamide could include further exploration of its potential antioxidant and anticancer activities .

properties

IUPAC Name

3-(N-(2-chloroacetyl)-4-methoxyanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-18-10-4-2-9(3-5-10)15(12(17)8-13)7-6-11(14)16/h2-5H,6-8H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFCFAJPIWFCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CCC(=O)N)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Chloroacetyl)(4-methoxyphenyl)amino]propanamide

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